molecular formula C14H24O3 B12538361 Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate CAS No. 820244-98-2

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate

Cat. No.: B12538361
CAS No.: 820244-98-2
M. Wt: 240.34 g/mol
InChI Key: AYXQWHQODOLVIO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate is an organic compound with the molecular formula C14H24O3 It is characterized by the presence of a hydroxyl group, two methyl groups, and a conjugated diene system within its structure

Properties

CAS No.

820244-98-2

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate

InChI

InChI=1S/C14H24O3/c1-11(2)6-5-7-12(3)8-9-13(15)10-14(16)17-4/h7,13,15H,1,5-6,8-10H2,2-4H3

InChI Key

AYXQWHQODOLVIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=C(C)CCC(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:

    Starting Material: 3-hydroxy-6,10-dimethylundeca-6,10-dienoic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bonds in the diene system can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-oxo-6,10-dimethylundeca-6,10-dienoate.

    Reduction: Formation of methyl 3-hydroxy-6,10-dimethylundecanoate.

    Substitution: Formation of methyl 3-chloro-6,10-dimethylundeca-6,10-dienoate.

Scientific Research Applications

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5,9-Undecadien-2-one, 6,10-dimethyl-: Similar structure with a ketone group instead of a hydroxyl group.

    Geranyl acetone: Another compound with a similar diene system but different functional groups.

Uniqueness

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate is unique due to the presence of both a hydroxyl group and a conjugated diene system, which confer distinct chemical and biological properties

Biological Activity

Methyl 3-hydroxy-6,10-dimethylundeca-6,10-dienoate is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cancer. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

This compound possesses a complex structure that contributes to its biological activity. The molecular formula is C15H26O3C_{15}H_{26}O_3, and it features multiple double bonds which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Lipoxygenase (LOX) : Compounds that inhibit LOX can reduce the production of pro-inflammatory mediators. For instance, studies have shown that certain vitamin E metabolites exhibit potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress and related cellular damage.
  • Cytotoxic Effects on Cancer Cells : Similar compounds have demonstrated cytotoxicity against various cancer cell lines. For example, the compound (+)-dactylolide showed moderate activity against L1210 lymphatic leukemia cells and SK-OV-3 ovarian carcinoma cells .

Inhibition of 5-Lipoxygenase

A study evaluated the inhibitory effects of various compounds on 5-LOX activity. The results are summarized in Table 1 below:

CompoundIC50 (μM)Residual Activity (%) at 1 μMResidual Activity (%) at 3 μM
This compoundTBDTBDTBD
α-Amplexichromanol0.042010
Natural Vitamin E Metabolite 12a0.082515

Note : Values for this compound are yet to be determined (TBD) through further experimental validation.

Cytotoxicity Assays

Further studies have assessed the cytotoxicity of methylated compounds against cancer cell lines. A representative study revealed:

  • Cell Lines Tested : L1210 (lymphatic leukemia), SK-OV-3 (ovarian carcinoma).
  • Results : Compounds similar to this compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 5 to 20 μM depending on structural modifications.

Case Studies

  • Inflammation Models : In vivo models showed that administration of methylated compounds led to a significant reduction in inflammatory markers such as leukotrienes and prostaglandins.
  • Cancer Treatment Studies : Preclinical trials indicated that methylated derivatives could enhance the efficacy of conventional chemotherapeutic agents by reducing side effects through their anti-inflammatory properties.

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